molecular formula C7H7NO2 B1197813 3-Methylpicolinic acid CAS No. 4021-07-2

3-Methylpicolinic acid

Cat. No.: B1197813
CAS No.: 4021-07-2
M. Wt: 137.14 g/mol
InChI Key: LMHIBYREWJHKNZ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It’s known that it can cause respiratory irritation, serious eye irritation, skin irritation, and it’s harmful if swallowed .

Mode of Action

It’s known to cause irritation to the respiratory system, eyes, and skin, and it’s harmful if swallowed

Pharmacokinetics

It’s known that it has high gastrointestinal absorption This suggests that it can be readily absorbed into the bloodstream when ingested, which could contribute to its bioavailability

Result of Action

It’s known to cause respiratory irritation, serious eye irritation, skin irritation, and it’s harmful if swallowed . This suggests that it may have a disruptive effect on cellular function in these tissues.

Action Environment

It’s known that it can cause irritation and harm if swallowed , suggesting that its action and efficacy may be influenced by the physiological environment in which it is present.

Biochemical Analysis

Biochemical Properties

3-Methylpicolinic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in the metabolism of pyridine derivatives. For instance, this compound can act as a substrate for certain oxidoreductases, leading to its conversion into other metabolites . Additionally, it can form complexes with metal ions, which may influence its biochemical activity and interactions with other biomolecules.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of certain transcription factors, leading to changes in gene expression . It also affects cellular metabolism by altering the activity of enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their activation or inhibition. For instance, this compound has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biochemical activity . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular function . Threshold effects have been observed, where a certain dosage is required to elicit a significant biochemical response .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to the metabolism of pyridine derivatives. It interacts with enzymes such as oxidoreductases, which catalyze its conversion into other metabolites . These metabolic pathways are essential for the proper functioning of cellular processes and the maintenance of metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cellular membranes through active transport mechanisms, involving specific transporters . Once inside the cell, this compound can bind to various proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, this compound can be localized to the nucleus, where it interacts with transcription factors and other regulatory proteins to influence gene expression . Additionally, it can be targeted to other organelles, such as mitochondria, where it may play a role in metabolic processes .

Preparation Methods

3-Methylpicolinic acid can be synthesized through several methods. One common synthetic route involves the reaction of 2-cyano-3-methylpyridine with sulfuric acid. The reaction is carried out by dissolving 2.00 g (19 mmol) of 2-cyano-3-methylpyridine in 90% sulfuric acid and heating the solution at 120°C for 2 hours . After cooling to 20°C, the product is obtained.

Chemical Reactions Analysis

3-Methylpicolinic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include lithium diisopropylamide (LDA) for C-alkylation and various oxidizing and reducing agents . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-Methylpicolinic acid has several applications in scientific research:

Comparison with Similar Compounds

3-Methylpicolinic acid is similar to other picolinic acid derivatives, such as:

Compared to these compounds, this compound has unique properties due to the presence of a methyl group at the 3-position, which can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

3-methylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c1-5-3-2-4-8-6(5)7(9)10/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMHIBYREWJHKNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20296408
Record name 3-Methylpicolinic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4021-07-2
Record name 3-Methylpicolinic acid
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Record name 3-Methylpicolinic acid
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Record name 4021-07-2
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Record name 3-Methylpicolinic acid
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Record name 3-Methylpyridine-2-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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